molecular formula C6H13NO2 B3157360 cis-Pyrrolidine-3,4-diyldimethanol CAS No. 848616-45-5

cis-Pyrrolidine-3,4-diyldimethanol

Cat. No. B3157360
M. Wt: 131.17 g/mol
InChI Key: ZRERAZQFEFFXSJ-OLQVQODUSA-N
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Description

Cis-Pyrrolidine-3,4-diyldimethanol (CAS Number: 848616-45-5) is a chemical compound with the following properties:



  • IUPAC Name : (3S,4R)-pyrrolidine-3,4-diyldimethanol hydrochloride.

  • Molecular Formula : C<sub>6</sub>H<sub>13</sub>NO<sub>2</sub>.

  • Molecular Weight : 131.17 g/mol.

  • Physical Form : Solid.



Molecular Structure Analysis

The molecular structure of cis-Pyrrolidine-3,4-diyldimethanol consists of a pyrrolidine ring with two hydroxymethyl groups attached to adjacent carbon atoms. The stereochemistry is cis, indicating that the hydroxymethyl groups are on the same side of the ring. The hydrochloride salt form enhances solubility and stability.



Chemical Reactions Analysis

While specific chemical reactions involving cis-Pyrrolidine-3,4-diyldimethanol are not explicitly documented in the search results, it likely participates in reactions typical of secondary alcohols. These may include oxidation, esterification, or nucleophilic substitution reactions. Further investigation into scientific literature would provide a more detailed understanding of its reactivity.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the search results.

  • Boiling Point : Not specified in the search results.

  • Density : Not specified in the search results.

  • Solubility : The hydrochloride salt form likely enhances water solubility.

  • Toxicity : Safety information is crucial, but it’s not provided here. Researchers should assess toxicity and handling precautions.


Scientific Research Applications

Peptidomimetics and Stereoselective Synthesis

cis-Pyrrolidine-3,4-diyldimethanol, due to its structural features, plays a significant role in the field of peptidomimetics and stereoselective synthesis. It has been demonstrated that the cis/trans isomer ratios of certain peptidomimetics are significantly high, indicating the potential of cis-Pyrrolidine-3,4-diyldimethanol derivatives in stabilizing specific conformations due to unusual electronic interactions (Reddy et al., 2012). Moreover, the structure allows for the selective synthesis of cis-3,4-disubstituted pyrrolidines and piperidines through palladium-catalyzed C-H arylation, highlighting its utility in constructing complex molecular architectures with excellent regio- and stereoselectivity (Antermite et al., 2018).

Asymmetric Synthesis and Drug Discovery

The compound's framework is instrumental in the asymmetric synthesis of various biologically active molecules. For instance, it has been applied in the enantioselective preparation of 2,5-cis-disubstituted pyrrolidines, which is achieved through dynamic kinetic asymmetric transformation, underscoring its importance in synthetic chemistry and drug discovery (Parsons et al., 2010). This is further exemplified by its use in the design of potent DPP-IV inhibitors, where the cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine template has been shown to afford low nanomolar inhibitors, indicating the therapeutic potential of derivatives of cis-Pyrrolidine-3,4-diyldimethanol (Corbett et al., 2007).

Structural and Spectroscopic Studies

cis-Pyrrolidine-3,4-diyldimethanol and its derivatives have also been a focus in structural and spectroscopic studies, aiming to understand the correlation between molecular structure and spectroscopic properties. Such studies are crucial for the development of new materials and the improvement of existing ones, as demonstrated by the comprehensive analysis of trans- and cis-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones (Bogdanov et al., 2010).

Safety And Hazards


  • Hazard Statements : Irritant (H318, H315, H335).

  • Precautionary Statements : Handle with care (P280, P305+P351+P338, P310, P264).

  • Signal Word : Danger (GHS07, GHS05).


Future Directions

Future research could focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize derivatives for improved properties.

  • Applications : Explore applications in drug design, materials science, or catalysis.


properties

IUPAC Name

[(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRERAZQFEFFXSJ-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Pyrrolidine-3,4-diyldimethanol

CAS RN

848616-45-5
Record name rac-[(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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